molecular formula C22H21N3O3S2 B11500974 3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11500974
M. Wt: 439.6 g/mol
InChI Key: RSEPBPGAKNVOTR-UHFFFAOYSA-N
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Description

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structural features, which include a thiazole ring fused to a pyrimidine ring, along with benzyl and diethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of appropriate starting materials such as α-haloketones and thiourea under basic conditions.

    Fusing the Thiazole and Pyrimidine Rings: The thiazole ring is then fused with a pyrimidine ring through cyclization reactions involving suitable reagents and catalysts.

    Introduction of Benzyl and Diethoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific combination of benzyl and diethoxyphenyl substituents, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

3-benzyl-5-(3,4-diethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O3S2/c1-3-27-16-11-10-15(12-17(16)28-4-2)19-23-20-18(21(26)24-19)30-22(29)25(20)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,23,24,26)

InChI Key

RSEPBPGAKNVOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4)OCC

Origin of Product

United States

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